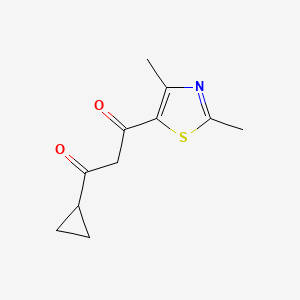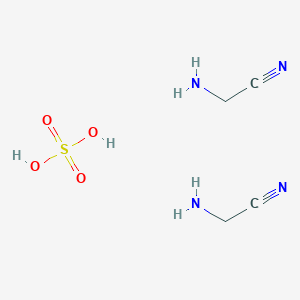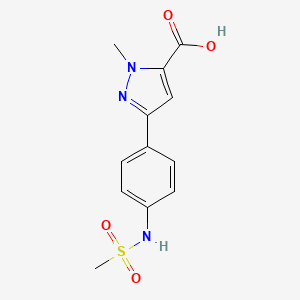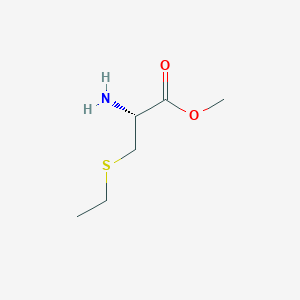![molecular formula C6H8LiN3O3 B13493793 lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a compound that belongs to the class of lithium salts It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by the addition of lithium hydroxide. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a temperature of around 50°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The triazole ring is known for its ability to interact with biological targets, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is explored for its potential use in treating neurological disorders. Lithium salts have a history of use in psychiatry, and this compound may offer new therapeutic options .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For example, in antimicrobial applications, it may inhibit the function of bacterial enzymes, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Lithium acetate: A simple lithium salt used in various chemical reactions.
4-methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate.
Ethyl bromoacetate: Another precursor used in the synthesis process.
Uniqueness
This compound stands out due to its combination of a lithium ion with a triazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C6H8LiN3O3 |
|---|---|
Peso molecular |
177.1 g/mol |
Nombre IUPAC |
lithium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate |
InChI |
InChI=1S/C6H9N3O3.Li/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
AELLHEUMDMPAKU-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CN1C=NN=C1COCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


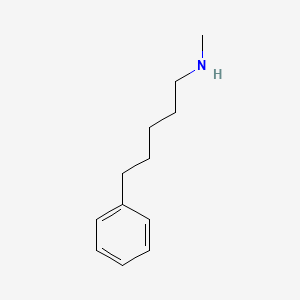
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13493730.png)
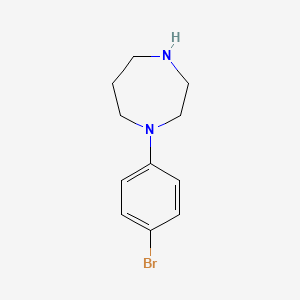
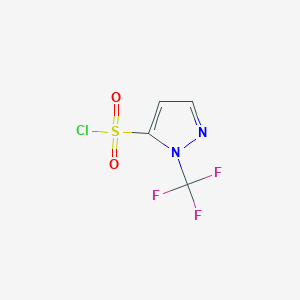
![tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)

![3-Bromo-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B13493759.png)
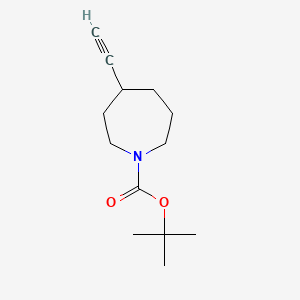
![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
